2-Ethyl-2-methyloctanoic acid
Overview
Description
2-Ethyl-2-methyloctanoic acid is an organic compound with the molecular formula C11H22O2 It is a branched fatty acid that is structurally characterized by an octanoic acid backbone with ethyl and methyl substituents at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-methyloctanoic acid can be achieved through several methods. One common approach involves the silyl-protection of methyl 3-hydroxy-2-methylpropionate, followed by reduction of the ester to a primary alcohol, which is then tosylated. The tosylate undergoes Cu(I)-catalyzed cross-coupling with propylmagnesium chloride, followed by deprotection, tosylation, and base-induced reaction with di-t-butyl malonate. Microwave heating of the diester in 2,2,2-trifluoroethanol yields this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-methyloctanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the carboxyl group, where it can be converted to esters or amides using alcohols or amines in the presence of catalysts.
Major Products
Oxidation: Oxidation typically yields higher carboxylic acids or ketones.
Reduction: Reduction results in the formation of primary alcohols.
Substitution: Substitution reactions yield esters or amides, depending on the reagents used.
Scientific Research Applications
2-Ethyl-2-methyloctanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.
Biology: This compound is studied for its role in metabolic pathways, particularly in the metabolism of branched-chain fatty acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on lipid metabolism and its use as a biomarker for certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-methyloctanoic acid involves its interaction with specific enzymes and metabolic pathways. In biological systems, it is metabolized by enzymes such as acyl-CoA synthetases, which convert it into its corresponding acyl-CoA derivative. This derivative can then enter various metabolic pathways, including beta-oxidation and the synthesis of complex lipids. The molecular targets and pathways involved in its metabolism are crucial for understanding its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyloctanoic acid
- 2-Ethyloctanoic acid
- 4-Methyloctanoic acid
- 4-Ethyloctanoic acid
Uniqueness
2-Ethyl-2-methyloctanoic acid is unique due to its specific branching at the second carbon position, which imparts distinct chemical and physical properties compared to its linear or differently branched analogs. This unique structure affects its reactivity, solubility, and interaction with biological molecules, making it a valuable compound for specialized applications in research and industry .
Properties
IUPAC Name |
2-ethyl-2-methyloctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-4-6-7-8-9-11(3,5-2)10(12)13/h4-9H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPPPIFMLKUMEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(CC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30522967 | |
Record name | 2-Ethyl-2-methyloctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30522967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31199-56-1 | |
Record name | 2-Ethyl-2-methyloctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30522967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.